![molecular formula C15H23NO B15255375 {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 1-(4-ethylphenyl)ethanone with cyclobutanone in the presence of an amine catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, 0-25°C
Reduction: LiAlH4, NaBH4, THF, 0-25°C
Substitution: Alkyl halides, acyl chlorides, pyridine, 25-50°C
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have applications in treating certain neurological disorders due to its interaction with neurotransmitter receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an important intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine}
- {1-[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine}
Uniqueness
Compared to its similar compounds, {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-ethylphenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-2-12-4-6-13(7-5-12)14(10-16)15(11-17)8-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3 |
InChI Key |
CNGFSZQYVIXYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


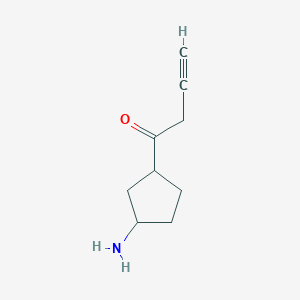
![3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B15255299.png)
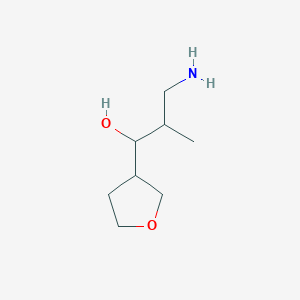
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B15255319.png)
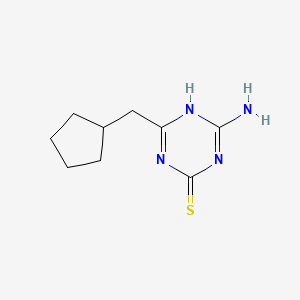
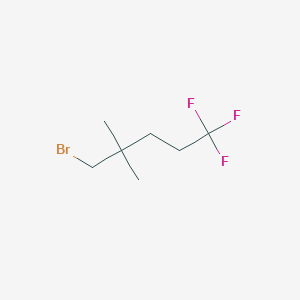
![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B15255339.png)

![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B15255348.png)
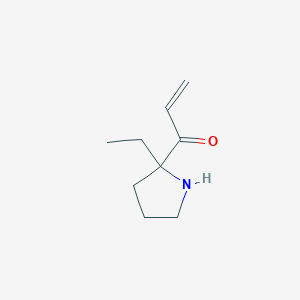

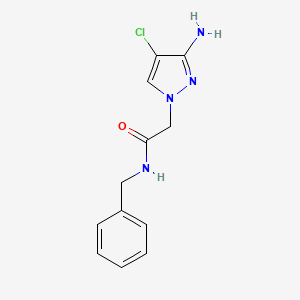
![(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15255380.png)

